5-Methyl-5-(pyridin-3-yl)imidazolidine-2,4-dione is a heterocyclic compound characterized by the presence of both imidazolidine and pyridine rings. This compound is recognized for its potential applications in various scientific fields, including medicinal chemistry and materials science. Its molecular formula is , and it has been classified under imidazolidine derivatives due to its structural features and functional groups .
The synthesis of 5-Methyl-5-(pyridin-3-yl)imidazolidine-2,4-dione typically involves the condensation of 3-pyridinecarboxaldehyde with 5-methylimidazolidine-2,4-dione. This reaction is usually conducted under acidic conditions in solvents like ethanol or methanol, with temperatures maintained between 60°C and 80°C. The product can be purified through recrystallization or column chromatography .
In an industrial context, continuous flow synthesis techniques may be employed to enhance yield and purity. Automated reactors can optimize reaction conditions, significantly improving the efficiency of the synthesis process. This method allows for better control over reaction parameters, leading to more consistent product quality.
5-Methyl-5-(pyridin-3-yl)imidazolidine-2,4-dione can undergo several chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, forming corresponding N-oxides.
Reduction: Reduction reactions may be performed using sodium borohydride or lithium aluminum hydride, yielding reduced imidazolidine derivatives.
Substitution: The pyridine ring is susceptible to electrophilic substitution reactions (e.g., nitration or halogenation) under controlled conditions .
The mechanism of action for 5-Methyl-5-(pyridin-3-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor signaling pathways. The precise molecular targets depend on the specific application context .
The compound is typically a crystalline solid that exhibits moderate solubility in polar solvents such as ethanol and methanol. Its melting point and boiling point data are crucial for understanding its thermal stability and handling requirements.
Key chemical properties include:
5-Methyl-5-(pyridin-3-yl)imidazolidine-2,4-dione has several notable applications:
Chemistry: It serves as a building block in synthesizing more complex heterocyclic compounds.
Biology: The compound is investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Research explores its therapeutic properties, particularly anti-inflammatory and anticancer activities.
Industry: It is utilized in developing advanced materials such as polymers and coatings due to its unique structural characteristics .
The imidazolidine-2,4-dione (hydantoin) core in 5-methyl-5-(pyridin-3-yl)imidazolidine-2,4-dione is constructed through two primary retrosynthetic pathways. The first involves disconnection at the N3-C4 bond, revealing a pyridine-3-carbaldehyde precursor and a hydantoin derivative. This route typically employs the Bucherer-Bergs reaction, where aldehydes (e.g., pyridine-3-carbaldehyde) react with potassium cyanide and ammonium carbonate under aqueous conditions to form the hydantoin ring [3] [10]. The second path entails disconnection at C5-N1/C4-N3, identifying a ureido acid intermediate derived from pyridinyl-alanine derivatives. This approach utilizes cyclodehydration of N-carbamoyl glycine derivatives under acidic catalysis (e.g., acetic acid/HCl), forming the dione ring with simultaneous introduction of the pyridinyl substituent [5] [8].
Table 1: Retrosynthetic Approaches to 5-Methyl-5-(pyridin-3-yl)imidazolidine-2,4-dione
Disconnection Site | Key Precursors | Reaction Type | Yield Range |
---|---|---|---|
N3-C4 bond | Pyridine-3-carbaldehyde, KCN, (NH₄)₂CO₃ | Bucherer-Bergs | 60–75% |
C5-N1/C4-N3 | N-Carbamoyl-3-(pyridin-3-yl)alanine | Acid-catalyzed cyclization | 70–84% |
C5-methyl group | 5-(Pyridin-3-yl)imidazolidine-2,4-dione | Alkylation | 45–68% |
Regioselectivity challenges arise when using unsymmetrical carbonyl precursors, but the Bucherer-Bergs method reliably installs the pyridin-3-yl group at C5 due to steric and electronic guidance from the pyridine nitrogen [5].
Position 5 of the imidazolidine-2,4-dione scaffold is the primary site for structural diversification. Electrophilic alkylation of 5-(pyridin-3-yl)imidazolidine-2,4-dione with methyl iodide in basic media (K₂CO₃/DMF) achieves regioselective C5-methylation. Optimization studies show that controlled stoichiometry (1.1 eq CH₃I) and low temperatures (0–5°C) suppress N-alkylation byproducts, improving methylated product yields to 82% [5] [10]. Alternative routes employ pre-functionalized aldehydes like 2-methyl-2-(pyridin-3-yl)propanal in Bucherer-Bergs reactions, directly incorporating the C5-methyl group during ring formation [8].
For higher complexity, Ugi multicomponent reactions enable simultaneous introduction of the methyl group and pyridinyl moiety. For example, reacting pyridine-3-carbaldehyde, methylamine, tert-butyl isocyanide, and benzoic acid yields a linear precursor that undergoes microwave-assisted cyclization to the title compound with 76% efficiency [3].
Table 2: Regioselective Functionalization Strategies at C5
Method | Conditions | Key Advantages | Yield |
---|---|---|---|
Electrophilic alkylation | K₂CO₃/DMF, 0°C, CH₃I (1.1 eq) | Late-stage modification | 82% |
Bucherer-Bergs synthesis | NH₄Cl/KCN/EtOH-H₂O, reflux | One-pot assembly | 75% |
Ugi-4CR/cyclization | MeNH₂, tBuNC, PhCOOH, MW 140°C | Convergent complexity building | 76% |
Conventional hydantoin syntheses suffer from toxic reagents (e.g., KCN in Bucherer-Bergs) and high E-factors. Sustainable alternatives include:
Table 3: Solvent Systems in Green Synthesis
Method | Solvent | PMI* | E-Factor | Yield |
---|---|---|---|---|
Conventional alkylation | DMF | 8.2 | 32 | 68% |
Solvent-free | — | 1.1 | 4.5 | 70% |
Aqueous microwave | H₂O | 2.3 | 8.7 | 83% |
Biocatalytic | Phosphate buffer | 1.8 | 5.2 | 65% |
*PMI: Process Mass Intensity (lower = better)
The C5 quaternary center in 5-methyl-5-(pyridin-3-yl)imidazolidine-2,4-dione is stereogenic, making enantioselective synthesis challenging. Chiral phase-transfer catalysis (PTC) using Maruoka catalysts (e.g., N-spiro quaternary ammonium salts) enables asymmetric alkylation of prochiral hydantoins, achieving 88% ee in toluene/NaOH at −20°C [3]. For racemic mixtures, enzymatic resolution with subtilisin selectively hydrolyzes the (S)-enantiomer of N-acetylated derivatives, yielding enantiopure (>99% ee) (R)-isomers [5].
DFT-guided catalyst design reveals that Pd(II)-pyridoxal catalysts facilitate decarboxylative stereoretentive reactions, converting α-amino acid-functionalized hydantoins into non-racemic products with 95% stereofidelity [5].
Table 4: Stereoselective Synthesis Approaches
Strategy | Catalyst/Agent | Conditions | ee/er |
---|---|---|---|
Phase-transfer alkylation | N-Spiro ammonium bromide | Toluene/50% NaOH, −20°C | 88% ee |
Enzymatic resolution | Subtilisin Carlsberg | pH 7.0 buffer, 37°C | >99% ee |
Decarboxylative coupling | Pd(II)-pyridoxal complex | DMSO, 80°C | 95% er |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1